Potassium (3,4-difluorostyryl)trifluoroborate
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Overview
Description
Potassium (3,4-difluorostyryl)trifluoroborate is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium (3,4-difluorostyryl)trifluoroborate typically involves the reaction of 3,4-difluorostyrene with a boron reagent, such as boronic acid or boronate ester, followed by treatment with potassium bifluoride (KHF2). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) under mild conditions. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, often involves scalable and efficient synthetic routes. These methods prioritize safety, yield, and purity. The use of non-etching and operationally simple procedures, such as the reaction of organoboronic acids with potassium bifluoride, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Potassium (3,4-difluorostyryl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroboranes or other oxidized products.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for Suzuki-Miyaura coupling, strong Lewis bases for difluoroborane formation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation or reduction reactions produce various boron-containing derivatives .
Scientific Research Applications
Potassium (3,4-difluorostyryl)trifluoroborate has numerous applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism of action of potassium (3,4-difluorostyryl)trifluoroborate in chemical reactions involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid in situ. This boronic acid then participates in the desired reaction, such as the Suzuki-Miyaura coupling, where it undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond .
Comparison with Similar Compounds
Potassium (3,4-difluorostyryl)trifluoroborate is unique compared to other similar compounds due to its enhanced stability and reactivity. Similar compounds include:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
These compounds share similar properties but differ in their specific reactivity and applications. This compound stands out due to the presence of the difluorostyryl group, which imparts unique electronic and steric properties .
Properties
Molecular Formula |
C8H5BF5K |
---|---|
Molecular Weight |
246.03 g/mol |
IUPAC Name |
potassium;[(E)-2-(3,4-difluorophenyl)ethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H5BF5.K/c10-7-2-1-6(5-8(7)11)3-4-9(12,13)14;/h1-5H;/q-1;+1/b4-3+; |
InChI Key |
NARSIBMOXCUVHE-BJILWQEISA-N |
Isomeric SMILES |
[B-](/C=C/C1=CC(=C(C=C1)F)F)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC(=C(C=C1)F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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